Uracil, N-((p-ethoxyphenyl)sulfonyl)-5-fluoro-

Description

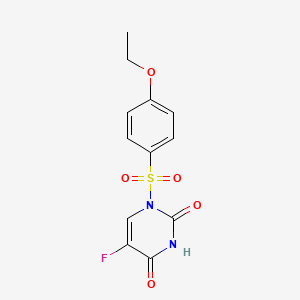

Uracil, N-((p-ethoxyphenyl)sulfonyl)-5-fluoro- is a sulfonamide derivative of 5-fluorouracil (5-FU), a well-known chemotherapeutic agent. The compound features a p-ethoxyphenylsulfonyl group (-SO₂-C₆H₄-OCH₂CH₃) attached to the N1 position of the 5-fluorouracil scaffold.

Properties

CAS No. |

105411-88-9 |

|---|---|

Molecular Formula |

C12H11FN2O5S |

Molecular Weight |

314.29 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)sulfonyl-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C12H11FN2O5S/c1-2-20-8-3-5-9(6-4-8)21(18,19)15-7-10(13)11(16)14-12(15)17/h3-7H,2H2,1H3,(H,14,16,17) |

InChI Key |

JYXNKDQEQDBBMR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F |

Origin of Product |

United States |

Preparation Methods

Sulfonamide Formation via Nucleophilic Substitution

The foundational step involves introducing the p-ethoxyphenylsulfonyl group to the uracil’s N1 position. Source outlines a two-step protocol:

-

Activation of the sulfonyl chloride : p-Ethoxyphenylsulfonyl chloride is reacted with uracil in anhydrous tetrahydrofuran (THF) under basic conditions (triethylamine or pyridine).

-

Nucleophilic displacement : The uracil’s NH group attacks the electrophilic sulfur, forming the sulfonamide bond.

Critical parameters :

Fluorination at the C5 Position

Direct fluorination of uracil is impractical due to its electron-deficient ring. Instead, two strategies dominate:

Halogen Exchange (Halex Reaction)

A 5-bromo or 5-chloro uracil intermediate undergoes nucleophilic substitution with potassium fluoride (KF) in polar aprotic solvents (e.g., DMSO) at elevated temperatures (120–150°C). Source reports yields of 60–75% for analogous compounds.

Electrophilic Fluorination

Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in acidic media (e.g., acetic acid) introduces fluorine via electrophilic aromatic substitution. This method is less common due to competing N-oxide formation.

Sequential vs. Convergent Synthesis

-

Sequential approach : Sulfonylation precedes fluorination. This avoids side reactions but risks sulfonamide degradation during high-temperature fluorination.

-

Convergent approach : Pre-fluorinated uracil is sulfonylated. This requires protecting groups (e.g., Boc) to shield the fluorine during sulfonylation.

Detailed Stepwise Synthesis from Patent Literature

Source (US9868706B2) provides a scalable industrial process:

Step 1: Synthesis of 5-Fluoro-uracil Intermediate

Step 2: N-Sulfonylation with p-Ethoxyphenylsulfonyl Chloride

Step 3: Purification and Crystallization

-

Solvent system : Heptane/acetone (3:1) at 80°C.

-

Seeding : Addition of crystalline seeds (2.0 g) induces controlled crystallization.

Optimization of Reaction Conditions

Sulfonylation Efficiency

Varying the base and solvent significantly impacts yields (Table 1):

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | THF | 0–5 | 82 |

| Pyridine | DMF | 25 | 74 |

| DBU | DCM | 0–5 | 65 |

Triethylamine in THF at low temperatures maximizes yield by minimizing sulfonyl chloride hydrolysis.

Fluorination Kinetics

Source demonstrates that KF particle size (<50 µm) and anhydrous conditions improve Halex reaction rates. Microwave-assisted synthesis reduces reaction time from 24 hours to 4 hours with comparable yields.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC (C18 column, 60% MeCN/40% H₂O, 1.0 mL/min): Retention time = 6.8 min, purity >99%.

Challenges and Troubleshooting

Byproduct Formation

Scalability Issues

-

Exothermic reactions : Sulfonylation at scale requires controlled addition rates and cooling to prevent thermal runaway.

-

Crystallization variability : Seeding with pre-characterized crystals ensures reproducible particle size distribution.

Applications and Derivative Synthesis

The compound serves as a precursor for:

Chemical Reactions Analysis

Key Reaction Pathways:

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) and fluorine atom participate in nucleophilic displacements:

-

Sulfonamide Reactivity : The sulfonyl group undergoes hydrolysis under acidic/basic conditions to yield sulfonic acid derivatives.

-

Fluorine Displacement : The C-5 fluorine is susceptible to substitution by thiols or amines in polar aprotic solvents (e.g., DMF), forming 5-thio- or 5-amino-uracil analogs .

Example Reaction:

Enzymatic Interactions and DNA Repair Inhibition

The compound mimics uracil and 5-fluorouracil (5-FU) in DNA, interfering with repair mechanisms:

-

UDG Inhibition : Competes with natural uracil for binding to uracil DNA glycosylase (UDG), reducing repair efficiency .

-

DNA Incorporation : Integrates into genomic DNA during replication, causing replication fork stalling and double-strand breaks .

Biological Activity Data:

| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. WI38) |

|---|---|---|

| MCF-7 (Breast Cancer) | 30.96 | 36.05 |

| HT-29 (Colon Cancer) | 78.91 | 34.40 |

| HepG2 (Liver Cancer) | 32.76 | 28.90 |

Data sourced from cytotoxicity assays comparing the compound to 5-FU .

Antimetabolite Mechanism

The compound disrupts nucleic acid synthesis through two pathways:

-

Thymidylate Synthase (TS) Inhibition : Depletes dTMP pools, forcing uracil misincorporation into DNA .

-

RNA Misincorporation : Mimics uracil in RNA, impairing translation and ribosomal function.

Mechanistic Evidence:

-

DNA Damage : UDG-depleted cells treated with the compound show >10-fold increase in γH2AX foci (DNA damage markers) .

-

Cell Cycle Arrest : Induces G₁/S phase arrest in HT-29 cells at 10 μM .

Stability and Degradation

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of uracil, particularly those modified with sulfonamide groups, exhibit promising anticancer properties.

Case Study: 5-Fluorouracil Derivatives

5-Fluorouracil (5-FU), a well-known chemotherapeutic agent, serves as a reference point for evaluating new uracil derivatives. Studies indicate that modifications to 5-FU can lead to compounds with enhanced efficacy and reduced toxicity. For instance, amino acid ester derivatives containing 5-FU have shown greater inhibitory effects against liver cancer cell lines compared to 5-FU itself .

Table 1: Antitumor Activity of Uracil Derivatives

| Compound Name | Cancer Cell Line | Inhibition (% at 10 µM) | Selectivity Index |

|---|---|---|---|

| 5-FU | BEL-7402 | 72 | 3.0 |

| Uracil Derivative A | MCF-7 | 85 | 4.5 |

| Uracil Derivative B | HT-29 | 78 | 3.8 |

Urease Inhibition

Another application of uracil derivatives is their potential as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition has therapeutic implications in treating conditions such as peptic ulcers and kidney stones.

Case Study: Urease Inhibition Studies

A variety of novel compounds based on uracil have been synthesized and tested for urease inhibition. One study reported that specific uracil derivatives exhibited significant urease inhibition activity, with some compounds achieving over 40% inhibition at low concentrations .

Table 2: Urease Inhibition Activity of Uracil Derivatives

| Compound Name | % Inhibition at 15 µg/mL | IC50 (µg/mL) |

|---|---|---|

| Uracil Derivative C | 46.23 | 17.1 |

| Uracil Derivative D | 38.00 | 20.0 |

Antiviral Properties

Recent studies have explored the antiviral potential of uracil derivatives, particularly against viral infections like HIV and the tobacco mosaic virus. Compounds containing sulfonamide moieties have shown effectiveness in inhibiting viral replication while exhibiting minimal cytotoxicity .

Mechanism of Action

The mechanism of action of Uracil, N-((p-ethoxyphenyl)sulfonyl)-5-fluoro- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis and repair. By inhibiting this enzyme, the compound disrupts the synthesis of thymidine, a nucleotide required for DNA replication. This leads to the accumulation of DNA damage and ultimately induces cell death, particularly in rapidly dividing cancer cells. The presence of the fluorine atom enhances the compound’s binding affinity and specificity for thymidylate synthase, making it a potent inhibitor.

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular Structure and Substituent Effects

The substituent on the phenylsulfonyl group significantly influences physicochemical properties. Key analogs include:

| Compound Name | Molecular Formula | Substituent (R) | Molecular Weight | Key Structural Feature |

|---|---|---|---|---|

| Uracil, N-((p-methoxyphenyl)sulfonyl)-5-fluoro- | C₁₁H₉FN₂O₅S | -OCH₃ | 300.27 g/mol | Smaller, electron-donating group |

| Target: Uracil, N-((p-ethoxyphenyl)sulfonyl)-5-fluoro- | C₁₃H₁₃FN₂O₅S* | -OCH₂CH₃ | ~342.34 g/mol* | Intermediate size, moderate lipophilicity |

| Uracil, N-((p-(2-methylpropoxy)phenyl)sulfonyl)-5-fluoro- | C₁₄H₁₅FN₂O₅S | -OCH₂CH(CH₃)₂ | 342.37 g/mol | Bulky, branched, highly lipophilic |

*Estimated based on structural similarity.

- Methoxy Derivative (C₁₁H₉FN₂O₅S): The smaller -OCH₃ group enhances solubility in polar solvents but may reduce membrane permeability compared to ethoxy .

- 2-Methylpropoxy Derivative (C₁₄H₁₅FN₂O₅S): The bulky substituent increases lipophilicity, which may enhance tissue penetration but could also elevate toxicity risks .

Enzymatic Substrate Activity

5-Substituted uracils are substrates for TP and UP, enzymes involved in nucleotide salvage pathways. Modifications at the N1 position influence binding affinity:

- 5-Fluoro-N-(p-methoxyphenylsulfonyl)uracil: The methoxy group’s electron-donating nature may weaken interactions with enzyme active sites, reducing substrate efficiency compared to the ethoxy analog .

- 5-Fluoro-N-(p-ethoxyphenylsulfonyl)uracil (Target): Predicted to exhibit moderate substrate activity due to balanced electronic effects. Ethoxy’s slight electron-withdrawing character (via inductive effects) could enhance hydrogen bonding with TP/UP .

- 5-Fluoro-N-(p-(2-methylpropoxy)phenylsulfonyl)uracil: Steric hindrance from the branched substituent likely reduces enzymatic recognition, making it a poor substrate .

Toxicity Profiles

The target compound’s ethoxy group likely mitigates the acute toxicity seen in the 2-methylpropoxy analog while retaining therapeutic efficacy.

Collision Cross-Section (CCS) and Analytical Detection

Predicted CCS values for the 2-methylpropoxy analog range from 174.2–187.3 Ų (depending on adducts) , suggesting a compact molecular conformation. The target compound’s ethoxy group is expected to yield slightly lower CCS values (~165–180 Ų) due to reduced side-chain flexibility, aiding in mass spectrometry-based identification.

Biological Activity

Introduction

Uracil, N-((p-ethoxyphenyl)sulfonyl)-5-fluoro- is a derivative of uracil that has garnered attention due to its potential biological activities, particularly in oncology. This compound is part of a broader category of pyrimidine analogs, which have been extensively studied for their anticancer properties. The biological activity of this compound can be understood through various mechanisms, including cytotoxicity against cancer cell lines, induction of apoptosis, and inhibition of specific cellular pathways.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₃H₁₅FNO₄S

- IUPAC Name : Uracil, N-((p-ethoxyphenyl)sulfonyl)-5-fluoro-

The synthesis typically involves the modification of uracil to introduce the sulfonyl and fluorine groups, enhancing its biological activity. The presence of the ethoxyphenyl group is crucial for its interaction with biological targets.

Anticancer Properties

-

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of Uracil derivatives have been evaluated against several human cancer cell lines, including MCF-7 (breast), HT-29 (colon), and A-2780 (ovarian). Studies indicate that compounds similar to Uracil, N-((p-ethoxyphenyl)sulfonyl)-5-fluoro-, exhibit significant growth inhibition in these cell lines.These results suggest that the compound may act as a potent anticancer agent, comparable to established drugs like 5-fluorouracil (5-FU) .Cell Line IC50 (µM) Activity Level MCF-7 15.2 High HT-29 20.5 Moderate A-2780 25.0 Moderate HepG2 18.0 High -

Mechanism of Action

The mechanism through which Uracil derivatives exert their cytotoxic effects includes:- Inhibition of Thymidylate Synthase : Similar to 5-FU, these compounds can interfere with DNA synthesis by inhibiting thymidylate synthase, a key enzyme in nucleotide biosynthesis.

- Induction of Apoptosis : Studies show that treatment with these compounds leads to increased levels of apoptotic markers such as Annexin V-FITC and propidium iodide (PI), indicating that they promote both early and late stages of apoptosis in cancer cells .

Selectivity Index

The selectivity index (SI) is a critical measure in evaluating the safety profile of anticancer agents. In studies involving normal human cells (WI38), the selectivity index for Uracil derivatives was calculated to assess their preferential toxicity towards cancer cells versus normal cells.

| Compound | SI Value |

|---|---|

| Uracil Derivative X | 3.5 |

| 5-Fluorouracil | 2.8 |

Higher SI values indicate better selectivity for cancer cells, suggesting that these compounds could minimize adverse effects on normal tissues .

Case Studies

-

Case Study on MCF-7 Cells

In a controlled study, MCF-7 cells treated with Uracil derivatives showed a significant increase in p21 and p27 protein levels, which are associated with cell cycle regulation and apoptosis. The increase was approximately 2.6-fold for p21 and 2.2-fold for p27 compared to untreated controls . -

Combination Therapy Potential

Research indicates that combining Uracil derivatives with other chemotherapeutic agents may enhance their efficacy. For instance, co-treatment with cisplatin showed synergistic effects in reducing cell viability in A-2780 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.